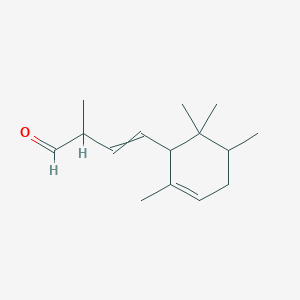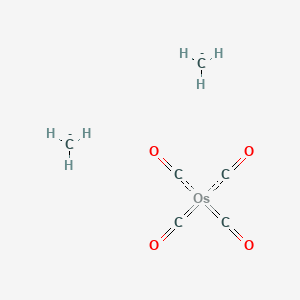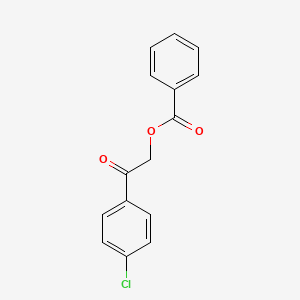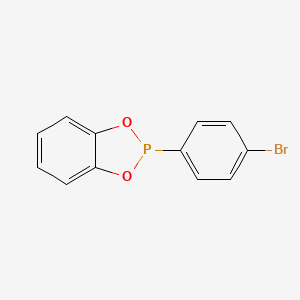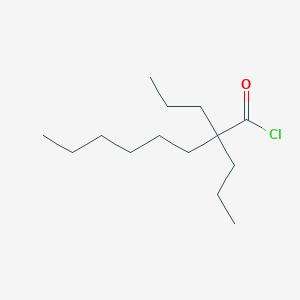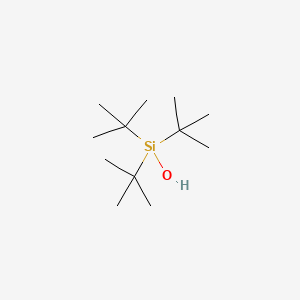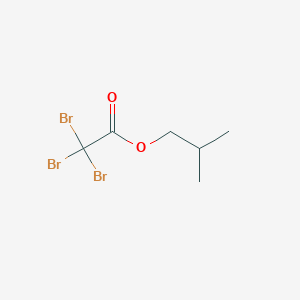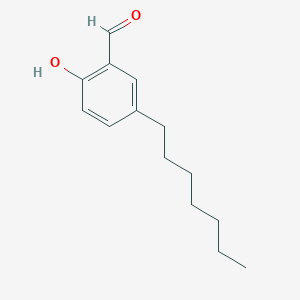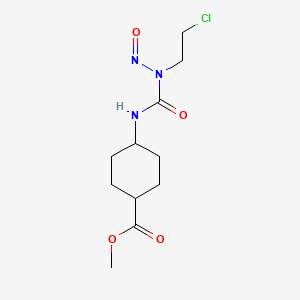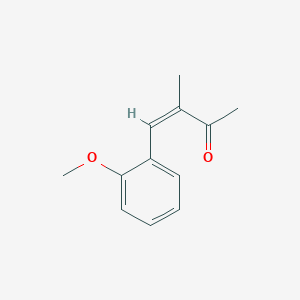
(Z)-4-(2-methoxyphenyl)-3-methylbut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-(2-methoxyphenyl)-3-methylbut-3-en-2-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a conjugated system consisting of a carbonyl group and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(2-methoxyphenyl)-3-methylbut-3-en-2-one typically involves the aldol condensation reaction. This reaction is carried out between 2-methoxybenzaldehyde and 3-methyl-2-butanone in the presence of a base such as sodium hydroxide. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the formation of the desired (Z)-isomer.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production methods.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(2-methoxyphenyl)-3-methylbut-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted enones with different functional groups.
Scientific Research Applications
(Z)-4-(2-methoxyphenyl)-3-methylbut-3-en-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-4-(2-methoxyphenyl)-3-methylbut-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(2-methoxyphenyl)-3-methylbut-3-en-2-one: The (E)-isomer of the compound, which has different spatial arrangement of atoms.
4-(2-methoxyphenyl)-3-buten-2-one: A similar compound lacking the methyl group at the 3-position.
4-(2-hydroxyphenyl)-3-methylbut-3-en-2-one: A compound with a hydroxyl group instead of a methoxy group.
Uniqueness
(Z)-4-(2-methoxyphenyl)-3-methylbut-3-en-2-one is unique due to its specific (Z)-configuration, which can influence its reactivity and biological activity. The presence of the methoxy group also contributes to its distinct chemical properties compared to similar compounds.
Properties
CAS No. |
60438-51-9 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(Z)-4-(2-methoxyphenyl)-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C12H14O2/c1-9(10(2)13)8-11-6-4-5-7-12(11)14-3/h4-8H,1-3H3/b9-8- |
InChI Key |
VRMHHUGKIZTMOO-HJWRWDBZSA-N |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1OC)/C(=O)C |
Canonical SMILES |
CC(=CC1=CC=CC=C1OC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616007.png)
